3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a furan ring, and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioether Group: The thioether group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Final Assembly: The final compound is assembled by linking the furan and oxadiazole rings through appropriate coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve specific substitutions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydro derivatives of the oxadiazole and aromatic rings.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit microbial growth by targeting essential enzymes in the pathogen.
Chemical Reactivity: The presence of multiple reactive sites allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-triazole: Contains a triazole ring, offering different chemical properties and reactivity.
Uniqueness
The unique combination of a dimethoxyphenyl group, a furan ring, and an oxadiazole ring in 3-(3,5-Dimethoxyphenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole provides distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a balance of stability and reactivity that is not commonly found in similar compounds.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[5-[(3-methylphenyl)methylsulfanylmethyl]furan-2-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-15-5-4-6-16(9-15)13-30-14-18-7-8-21(28-18)23-24-22(25-29-23)17-10-19(26-2)12-20(11-17)27-3/h4-12H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWRQYBJJKAQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC2=CC=C(O2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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